2-Fluoro-5-(trifluoromethyl)phenylacetic acid

Beschreibung

Systematic International Union of Pure and Applied Chemistry Nomenclature and Structural Representation

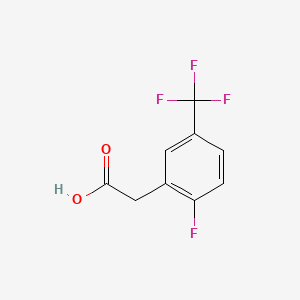

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is established as 2-[2-fluoro-5-(trifluoromethyl)phenyl]acetic acid. This nomenclature follows the standard International Union of Pure and Applied Chemistry conventions for naming substituted phenylacetic acid derivatives, where the phenyl ring substitutions are indicated by their positional numbers and the acetic acid moiety is referenced as the primary functional group. The structural representation reveals a benzene ring system with two distinct fluorine-containing substituents: a single fluorine atom at the 2-position and a trifluoromethyl group at the 5-position, relative to the acetic acid side chain attachment point.

The compound's structural framework consists of a phenylacetic acid core with the acetic acid group (-CH2COOH) directly bonded to the benzene ring at the 1-position. The systematic numbering begins from the carbon atom bearing the acetic acid substituent, with the fluorine atom positioned at the ortho position (2-position) and the trifluoromethyl group located at the meta position (5-position) relative to the acetic acid attachment. This particular substitution pattern creates a unique electronic environment within the aromatic system, where the electron-withdrawing effects of both fluorine substituents significantly influence the compound's reactivity and physical properties.

The three-dimensional molecular geometry exhibits characteristic features of substituted aromatic compounds, with the phenyl ring maintaining its planar configuration while the acetic acid side chain extends outward from the ring plane. The trifluoromethyl group, being a strongly electron-withdrawing substituent, creates significant electronic asymmetry within the aromatic system, while the additional fluorine atom further modulates the electron density distribution across the benzene ring.

Chemical Abstracts Service Registry Number and Alternative Identifiers

The Chemical Abstracts Service registry number for 2-fluoro-5-(trifluoromethyl)phenylacetic acid is definitively established as 220227-66-7. This unique identifier serves as the primary reference for the compound across chemical databases and regulatory systems worldwide. The Chemical Abstracts Service number provides unambiguous identification regardless of nomenclature variations or alternative naming conventions that may exist in different chemical contexts.

Multiple alternative identifiers complement the Chemical Abstracts Service registry number in facilitating compound recognition and database searches. The MDL Number, designated as MFCD00061187, represents another crucial identifier used extensively in chemical inventory systems and commercial databases. The PubChem Compound Identifier, recorded as 2737589, provides direct access to comprehensive chemical information within the National Center for Biotechnology Information's chemical database system.

Additional systematic identifiers include the European Community number 671-109-4 and the DSSTox Substance Identifier DTXSID30372161, which facilitate regulatory tracking and toxicological database referencing. These multiple identification systems ensure comprehensive coverage across international chemical information networks and regulatory frameworks. The compound also appears under various synonymous names in chemical literature, including alternative systematic nomenclatures such as "benzeneacetic acid, 2-fluoro-5-(trifluoromethyl)-" and simplified descriptive names like "2-fluoro-5-trifluoromethylphenylacetic acid".

| Identifier Type | Value |

|---|---|

| Chemical Abstracts Service Number | 220227-66-7 |

| MDL Number | MFCD00061187 |

| PubChem Compound Identifier | 2737589 |

| European Community Number | 671-109-4 |

| DSSTox Substance Identifier | DTXSID30372161 |

Molecular Formula and Weight Analysis

The molecular formula for this compound is precisely defined as C9H6F4O2, representing a compact molecular structure containing nine carbon atoms, six hydrogen atoms, four fluorine atoms, and two oxygen atoms. This molecular composition reflects the compound's classification as a highly fluorinated aromatic carboxylic acid, with fluorine atoms comprising a significant proportion of the total atomic content. The presence of four fluorine atoms within a relatively small molecular framework results in a high degree of fluorination that substantially influences the compound's physicochemical properties.

The molecular weight calculations consistently indicate a value of 222.14 grams per mole across multiple authoritative sources. Some sources report slight variations in decimal precision, with values of 222.139 grams per mole appearing in certain technical specifications. These minor discrepancies reflect differences in computational precision and rounding conventions rather than actual molecular weight variations. The exact mass, as determined by high-resolution mass spectrometry techniques, is reported as 222.030396 atomic mass units.

The molecular weight distribution analysis reveals that fluorine atoms contribute significantly to the overall molecular mass, with the four fluorine atoms accounting for approximately 34% of the total molecular weight. This high fluorine content is characteristic of trifluoromethyl-containing compounds and contributes to the compound's distinctive properties including enhanced lipophilicity and metabolic stability. The carbon framework represents the largest component by mass, while the oxygen atoms from the carboxylic acid functional group contribute to the compound's polar character and potential for hydrogen bonding interactions.

| Molecular Parameter | Value |

|---|---|

| Molecular Formula | C9H6F4O2 |

| Molecular Weight | 222.14 g/mol |

| Exact Mass | 222.030396 u |

| Elemental Composition - Carbon | 48.65% |

| Elemental Composition - Hydrogen | 2.72% |

| Elemental Composition - Fluorine | 34.22% |

| Elemental Composition - Oxygen | 14.41% |

Simplified Molecular Input Line Entry System Notation and International Chemical Identifier Key Interpretation

The Simplified Molecular Input Line Entry System notation for this compound is represented as C1=CC(=C(C=C1C(F)(F)F)CC(=O)O)F. This linear notation system provides a text-based representation of the molecular structure that can be readily processed by chemical informatics software and database systems. The Simplified Molecular Input Line Entry System string begins with the aromatic ring carbons (C1=CC) and systematically describes the substitution pattern including the trifluoromethyl group C(F)(F)F and the acetic acid side chain CC(=O)O, with the fluorine substituent designated as F.

The canonical Simplified Molecular Input Line Entry System representation ensures standardized structural encoding regardless of the starting point chosen for the molecular description. This standardization is crucial for database searching and structural comparison algorithms. Alternative Simplified Molecular Input Line Entry System representations may appear in different sources due to varying atom numbering schemes, but they all describe the identical molecular structure when properly interpreted by chemical software systems.

The International Chemical Identifier key, designated as OIVIPAUIJVTMGM-UHFFFAOYSA-N, provides a unique hash-based identifier derived from the complete International Chemical Identifier string. This key serves as a condensed, fixed-length identifier that enables rapid database lookups and structural verification. The International Chemical Identifier key consists of three hyphen-separated sections: the first section (OIVIPAUIJVTMGM) represents the molecular skeleton, the second section (UHFFFAOYSA) indicates stereochemical information, and the final section (N) denotes the International Chemical Identifier version.

The full International Chemical Identifier string, InChI=1S/C9H6F4O2/c10-7-2-1-6(9(11,12)13)3-5(7)4-8(14)15/h1-3H,4H2,(H,14,15), provides comprehensive structural information including connectivity, hydrogen count, and charge state. This detailed encoding enables precise structural reconstruction and facilitates automated chemical analysis workflows. The International Chemical Identifier format follows international standards established by the International Union of Pure and Applied Chemistry and the National Institute of Standards and Technology, ensuring global compatibility and recognition across chemical information systems.

| Notation System | Value |

|---|---|

| Simplified Molecular Input Line Entry System | C1=CC(=C(C=C1C(F)(F)F)CC(=O)O)F |

| International Chemical Identifier Key | OIVIPAUIJVTMGM-UHFFFAOYSA-N |

| International Chemical Identifier | InChI=1S/C9H6F4O2/c10-7-2-1-6(9(11,12)13)3-5(7)4-8(14)15/h1-3H,4H2,(H,14,15) |

Eigenschaften

IUPAC Name |

2-[2-fluoro-5-(trifluoromethyl)phenyl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F4O2/c10-7-2-1-6(9(11,12)13)3-5(7)4-8(14)15/h1-3H,4H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIVIPAUIJVTMGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(F)(F)F)CC(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30372161 | |

| Record name | [2-Fluoro-5-(trifluoromethyl)phenyl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30372161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

220227-66-7 | |

| Record name | [2-Fluoro-5-(trifluoromethyl)phenyl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30372161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 220227-66-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Preparation via Nucleophilic Aromatic Substitution and Decarboxylation

A notable method involves using diethyl 2-fluoromalonate ester as a fluorinated building block. This compound undergoes nucleophilic aromatic substitution with appropriately substituted fluoronitrobenzene derivatives, such as ortho-fluoronitrobenzene, to form diester intermediates. Subsequent decarboxylation and esterification steps yield 2-fluoro-2-arylacetic acid derivatives. This method has been demonstrated to be efficient and provides good yields with high regioselectivity.

-

- Generation of carbanions from diethyl 2-fluoromalonate using sodium hydride in DMF.

- SNAr reaction with ortho-fluoronitrobenzene to displace fluorine.

- Decarboxylation and esterification to yield the target acid.

-

- High substitution efficiency confirmed by ^19F NMR.

- Good yields and purity.

- Versatility for various fluorinated aromatic substrates.

-

- Para-substituted trifluoromethyl groups are less activating for SNAr.

- Competing side reactions such as benzyne formation may occur with certain substrates.

This approach is supported by crystallographic confirmation of intermediates and has been applied to synthesize biologically active fluorinated phenylacetic acids.

Preparation via Grignard Reagent and Carboxylation

Another classical approach involves the synthesis of a Grignard reagent from a fluorinated chlorobenzyl precursor. For example, 2-fluoro-5-(trifluoromethyl)chlorobenzyl derivatives can be reacted with magnesium in an ether solvent (e.g., methyl tert-butyl ether or tetrahydrofuran) to form the corresponding Grignard reagent. This intermediate is then treated with solid carbon dioxide (dry ice) to introduce the carboxyl group, followed by hydrolysis to yield the phenylacetic acid.

-

- Magnesium chips activation in anhydrous ether solvent.

- Controlled addition of chlorobenzyl substrate under inert atmosphere.

- Carboxylation with solid CO2 at low temperature.

- Acidic hydrolysis to liberate the acid.

-

- Straightforward and scalable.

- High yields reported (up to 98%).

- High purity (up to 99.5%).

Preparation via Alkyl Cyanoacetate Derivatives and Hydrolysis/Decarboxylation

An alternative industrially viable method involves the reaction of 1,2,4,5-tetrafluorobenzene with alkyl cyanoacetates under basic conditions to form 2-cyano-2-(2-fluoro-5-(trifluoromethyl)phenyl)acetate esters. These intermediates undergo acid-catalyzed hydrolysis and decarboxylation to yield the desired phenylacetic acid.

-

- Alkyl cyanoacetate (C1-C4 alkyl) reacts with tetrafluorobenzene in an organic solvent under alkaline conditions.

- The cyano ester intermediate is isolated.

- Acidic hydrolysis and decarboxylation are performed using hydrochloric acid or sulfuric acid at controlled molar concentrations.

- Final purification by crystallization.

-

- Acid concentration: 1-12 mol/L HCl or 10-70% H2SO4, preferably 4-6 mol/L HCl or 10-30% H2SO4.

- Molar ratio of cyano ester to acid: 1:5 to 1:200, preferably 1:10 to 1:40.

- Heating under reflux or controlled temperature for several hours.

-

- Yields around 75% reported.

- High purity (>99% by HPLC) after recrystallization.

Diazotization and Halogenation Routes

Some methods employ diazotization of fluoroaniline derivatives followed by halogenation and further transformations to build the phenylacetic acid framework. These methods involve multiple steps including:

- Diazotization with nitrosyl sulfuric acid or sodium nitroprusside.

- Halogenation with bromine or other halogen sources.

- Hydrolysis and oxidation steps.

While these methods are more complex, they offer alternative routes when starting materials or reaction conditions favor such transformations.

| Method | Key Reagents/Intermediates | Reaction Conditions | Yield (%) | Purity (%) | Advantages | Limitations |

|---|---|---|---|---|---|---|

| Nucleophilic Aromatic Substitution + Decarboxylation | Diethyl 2-fluoromalonate, ortho-fluoronitrobenzene | Sodium hydride in DMF, reflux, decarboxylation | 70-85 | >98 | High regioselectivity, efficient | Sensitive to substituent effects |

| Grignard Reagent Carboxylation | Fluorinated chlorobenzyl, Mg, CO2 | Ether solvent, inert atmosphere, low temp | Up to 98 | 99.5 | High yield, well-established | Moisture sensitive, requires dry conditions |

| Alkyl Cyanoacetate Hydrolysis | 1,2,4,5-tetrafluorobenzene, alkyl cyanoacetate | Basic conditions, acid hydrolysis (HCl/H2SO4) | ~75 | >99 | Industrially scalable, safer | Moderate yield, multi-step |

| Diazotization and Halogenation | Fluoroanilines, nitrosyl sulfuric acid, bromine | Controlled temperature, multi-step | Variable | >99 | Alternative route, versatile | Complex, multiple steps |

Temperature control is critical in all steps, especially during nitration, fluorination, and hydrolysis to avoid side reactions and decomposition.

The choice of solvent affects yield and purity; polar aprotic solvents like dimethyl sulfoxide and tetrahydrofuran are frequently used in nucleophilic substitution and Grignard reactions.

Phase transfer catalysts (e.g., tetrabutylammonium salts) improve fluorination efficiency in some synthetic routes.

Acid concentration and molar ratios during hydrolysis/decarboxylation significantly impact the yield and purity of the final product.

The presence of trifluoromethyl groups influences the reactivity of aromatic substrates, often requiring tailored reaction conditions for optimal substitution.

The preparation of 2-fluoro-5-(trifluoromethyl)phenylacetic acid can be achieved through several well-documented synthetic routes. The most prominent methods include nucleophilic aromatic substitution of fluorinated malonate esters followed by decarboxylation, Grignard reagent formation and carboxylation, and hydrolysis of cyanoacetate intermediates. Each method offers distinct advantages related to yield, purity, scalability, and operational safety. Selection of the optimal method depends on available starting materials, desired scale, and specific application requirements.

The methods reviewed are supported by detailed experimental data and have been validated in both laboratory and industrial contexts, ensuring their reliability and reproducibility for the synthesis of this important fluorinated compound.

Analyse Chemischer Reaktionen

Types of Reactions: 2-Fluoro-5-(trifluoromethyl)phenylacetic acid undergoes various chemical reactions, including:

Substitution Reactions: The fluorine and trifluoromethyl groups can participate in nucleophilic aromatic substitution reactions.

Oxidation and Reduction: The carboxylic acid group can be oxidized to form corresponding ketones or reduced to form alcohols.

Coupling Reactions: It can undergo coupling reactions such as Suzuki-Miyaura coupling to form more complex aromatic compounds.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols.

Substitution: Formation of substituted aromatic compounds.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

2-Fluoro-5-(trifluoromethyl)phenylacetic acid has shown promise in the development of pharmaceutical agents due to its unique structural features that enhance biological activity.

Antimicrobial Activity

Recent studies indicate that compounds with trifluoromethyl groups exhibit enhanced antimicrobial properties. Research has demonstrated moderate antibacterial activity against pathogens such as Escherichia coli and Bacillus cereus, with Minimum Inhibitory Concentration (MIC) values lower than those of conventional antibiotics like amphotericin B .

| Pathogen | MIC (µg/mL) | Comparison Drug |

|---|---|---|

| Candida albicans | 100 | AN2690 |

| Aspergillus niger | 100 | AN2690 |

| Escherichia coli | 50 | Amphotericin B |

| Bacillus cereus | 25 | AN2690 |

Anti-inflammatory Properties

The compound has been investigated for its potential anti-inflammatory effects. It may inhibit specific enzymes involved in inflammatory pathways, thereby reducing inflammation at the cellular level.

Organic Synthesis

This compound serves as a valuable intermediate in organic synthesis, particularly in the synthesis of pharmaceuticals and agrochemicals.

Synthesis of Fluorinated Compounds

The compound can be used in the synthesis of various fluorinated derivatives, which are essential in drug development due to their enhanced metabolic stability and bioactivity .

Case Studies in Synthesis

A notable application includes the synthesis of α-(trifluoromethyl)phenylacetic acid from simpler precursors, demonstrating good yields and efficiency . This method highlights the utility of fluorinated compounds in creating complex molecular architectures.

Wirkmechanismus

The mechanism of action of 2-Fluoro-5-(trifluoromethyl)phenylacetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of fluorine atoms enhances its binding affinity and selectivity towards these targets. For example, it can inhibit the activity of certain enzymes by forming strong hydrogen bonds and electrostatic interactions with the active site residues .

Vergleich Mit ähnlichen Verbindungen

- 2-Fluoro-5-(trifluoromethyl)phenyl isocyanate

- 2-Fluoro-5-(trifluoromethyl)phenyl isothiocyanate

- 3-Fluoro-4-(trifluoromethyl)phenylacetic acid

Comparison: Compared to its analogs, 2-Fluoro-5-(trifluoromethyl)phenylacetic acid is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and physical properties. The presence of both fluorine and trifluoromethyl groups enhances its reactivity and stability, making it a valuable compound in various chemical syntheses and industrial applications .

Biologische Aktivität

2-Fluoro-5-(trifluoromethyl)phenylacetic acid (C9H6F4O2), a fluorinated phenylacetic acid derivative, has garnered attention in medicinal chemistry due to its unique structural features and biological activities. This compound is characterized by the presence of a fluorine atom and a trifluoromethyl group, which significantly influence its pharmacological properties.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound's molecular configuration allows for enhanced lipophilicity and potential interactions with biological targets, making it a subject of interest in various therapeutic contexts.

Research indicates that the biological activity of this compound is primarily mediated through its interaction with specific enzymes and receptors. The fluorinated groups enhance the compound's binding affinity to biological targets, which can lead to altered metabolic pathways.

Enzyme Interactions

Fluorinated compounds often exhibit unique interactions with enzymes due to their electronegative nature. In particular, studies have shown that the presence of fluorine can modulate enzyme activity, potentially leading to increased inhibition or altered substrate specificity. For instance, in structure-activity relationship (SAR) studies, the introduction of fluorine atoms has been linked to significant changes in enzyme inhibition profiles, enhancing the potency of related compounds against various targets, including cancer cells and pathogens .

Anticancer Activity

The anticancer potential of this compound has been explored in several studies. For example, it has been evaluated for its effects on cell viability in different cancer cell lines, such as HeLa and L363 cells. The compound demonstrated cytotoxic effects with IC50 values indicating significant inhibition of cell growth .

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| This compound | HeLa | 4.1 |

| This compound | L363 | 3.8 |

These findings suggest that the compound may act as a promising candidate for further development in cancer therapeutics.

Antiparasitic Activity

In addition to its anticancer properties, this compound has been investigated for its antiparasitic effects. A related study highlighted its potential against Cryptosporidium, a pathogen responsible for cryptosporidiosis. The compound exhibited effective inhibition at low concentrations (EC50 = 0.17 μM), showcasing its potential as a lead compound for treating parasitic infections .

Pharmacokinetics and Toxicology

Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) profiles of this compound. Initial assessments indicate favorable properties such as good solubility and permeability across biological membranes, which are crucial for oral bioavailability.

Toxicological evaluations have also been conducted to assess the safety profile of this compound. Preliminary results suggest that it exhibits low cytotoxicity against non-cancerous cell lines, indicating a potentially favorable therapeutic index .

Q & A

Q. What are the recommended synthetic routes for 2-fluoro-5-(trifluoromethyl)phenylacetic acid, and how can reaction conditions be optimized?

The compound is typically synthesized via Friedel-Crafts alkylation or fluorination of precursor phenylacetic acid derivatives. For example, halogen exchange reactions using trifluoromethylating agents (e.g., Ruppert-Prakash reagent) on fluorinated phenylacetonitrile intermediates, followed by hydrolysis, can yield the target compound . Optimization involves:

- Catalyst selection : Lewis acids like AlCl₃ or BF₃·Et₂O improve electrophilic substitution efficiency.

- Temperature control : Reactions often require low temperatures (−20°C to 0°C) to minimize side products .

- Purification : Column chromatography (silica gel, hexane/EtOAc) or recrystallization from ethanol/water mixtures ensures high purity (>98%) .

Q. How can researchers verify the purity and structural integrity of this compound?

Q. What are the primary applications of this compound in pharmaceutical research?

It serves as a key intermediate in synthesizing fluorinated NSAIDs or kinase inhibitors. For example:

- Anti-inflammatory agents : Analogous to lumiracoxib (COX-2 inhibitor), where fluorine and trifluoromethyl groups enhance metabolic stability .

- Structure-activity relationship (SAR) studies : Modifications to the acetic acid moiety can tune lipophilicity and target binding .

Advanced Research Questions

Q. How do competing reaction pathways (e.g., over-fluorination) impact yield, and how can they be mitigated?

Fluorination reactions often suffer from:

- Regioselectivity issues : Uncontrolled fluorination at positions 3 or 4 due to electronic effects.

- Mitigation : Use directing groups (e.g., boronic esters) or sterically hindered substrates to favor ortho/para substitution .

- Byproduct analysis : LC-MS and ¹⁹F NMR can identify polyfluorinated byproducts, guiding solvent selection (e.g., DMF vs. THF) to suppress side reactions .

Q. What computational methods are suitable for predicting the compound’s reactivity in novel reaction systems?

- DFT calculations : Model transition states for fluorination/trifluoromethylation steps using Gaussian or ORCA software.

- Molecular docking : Predict binding affinities to biological targets (e.g., COX enzymes) using AutoDock Vina .

- Solvent effects : COSMO-RS simulations optimize solvent polarity to enhance reaction efficiency .

Q. How does the compound’s stability vary under different storage conditions, and what degradation products form?

- Thermal stability : Decomposition above 150°C generates fluorobenzene derivatives and CO₂ .

- Light sensitivity : UV exposure may cleave the C–F bond; store in amber vials at room temperature (sealed, dry) .

- Hydrolytic degradation : Acidic/basic conditions hydrolyze the acetic acid group to form 2-fluoro-5-(trifluoromethyl)phenol; monitor via pH-controlled stability studies .

Q. How can contradictory data on biological activity (e.g., in vitro vs. in vivo) be resolved?

- Metabolic profiling : Use hepatocyte assays to identify phase I/II metabolites (e.g., glucuronidation of the acetic acid group) .

- Pharmacokinetic modeling : Allometric scaling adjusts for species-specific differences in clearance rates .

- Target engagement assays : SPR or CETSA confirm target binding in physiological environments .

Methodological Guidance

Q. What strategies improve regioselectivity in trifluoromethylation reactions?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.